molecular formula C13H16INO B8163364 (3-Iodo-2-methylphenyl)(piperidin-1-yl)methanone

(3-Iodo-2-methylphenyl)(piperidin-1-yl)methanone

Cat. No.: B8163364
M. Wt: 329.18 g/mol
InChI Key: HQBIKKPDIJUKFC-UHFFFAOYSA-N
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Description

(3-Iodo-2-methylphenyl)(piperidin-1-yl)methanone is an organic compound with the molecular formula C13H16INO This compound features a piperidine ring attached to a methanone group, which is further substituted with a 3-iodo-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodo-2-methylphenyl)(piperidin-1-yl)methanone typically involves the reaction of 3-iodo-2-methylbenzoyl chloride with piperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Iodo-2-methylphenyl)(piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the 3-iodo-2-methylphenyl group can be substituted with other nucleophiles.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Reduction: (3-Iodo-2-methylphenyl)(piperidin-1-yl)methanol.

    Oxidation: 3-Iodo-2-methylbenzoic acid derivatives.

Scientific Research Applications

(3-Iodo-2-methylphenyl)(piperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including its interaction with various biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Iodo-2-methylphenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting or activating them. The iodine atom may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (3-Iodo-2-methylphenyl)(morpholin-4-yl)methanone: Similar structure but with a morpholine ring instead of a piperidine ring.

    (3-Iodo-2-methylphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

(3-Iodo-2-methylphenyl)(piperidin-1-yl)methanone is unique due to the presence of the piperidine ring, which can confer different pharmacological properties compared to similar compounds with different heterocyclic rings. The iodine atom also adds to its uniqueness, potentially affecting its reactivity and interactions with biological targets.

Properties

IUPAC Name

(3-iodo-2-methylphenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO/c1-10-11(6-5-7-12(10)14)13(16)15-8-3-2-4-9-15/h5-7H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBIKKPDIJUKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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